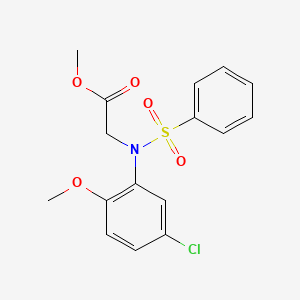
Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both chloro and methoxy groups on the phenyl ring, along with the sulfonyl and glycinate moieties, suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and phenylsulfonyl chloride.
Formation of Intermediate: The aniline derivative reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)amine.
Glycinate Formation: The intermediate is then reacted with methyl chloroacetate in the presence of a base like sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: May be used in the production of specialty chemicals or as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(5-chloro-2-hydroxyphenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(5-chloro-2-methoxyphenyl)-N-(tosyl)glycinate
Uniqueness
Methyl N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloro and methoxy groups on the phenyl ring, along with the sulfonyl and glycinate moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-22-15-9-8-12(17)10-14(15)18(11-16(19)23-2)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNMJANVZPTMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














